molecular formula C5H9N3O B585465 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) CAS No. 149762-18-5

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI)

Cat. No.: B585465
CAS No.: 149762-18-5
M. Wt: 127.14 g/mol
InChI Key: XUXZADKOOVYNBX-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- (9CI) is a chemical compound with the molecular formula C5H9N3O. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of amidrazones with aldehydes under oxidative cyclization conditions. For instance, ceric ammonium nitrate can be used as a catalyst in an environmentally benign synthesis process . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable reaction media, such as polyethylene glycol, has been explored to make the process more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylated amidrazones, 2,2,2-trifluoroacetic anhydride, and ceric ammonium nitrate. Reaction conditions often involve solvent-free environments or the use of recyclable solvents like polyethylene glycol .

Major Products Formed

The major products formed from these reactions are typically trisubstituted triazoles and N-fused triazoles, which have significant applications in various fields .

Scientific Research Applications

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,2,4-Triazole-3-methanol, alpha,4-dimethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

1-(4-methyl-1,2,4-triazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5-7-6-3-8(5)2/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXZADKOOVYNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149762-18-5
Record name 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
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